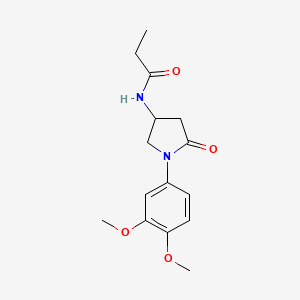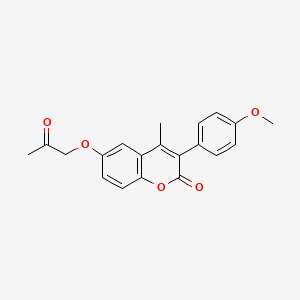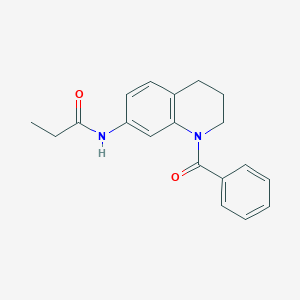
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, 4-methoxyphenylboronic acid, and 4-methyl-2H-chromen-2-one.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl chloride with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the intermediate 4-methoxybenzyl ether.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenylboronic acid using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium phosphate and a ligand like triphenylphosphine. This reaction is typically carried out in a solvent like toluene under an inert atmosphere of nitrogen.
Cyclization: The final step involves the cyclization of the coupled product with 4-methyl-2H-chromen-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various functionalized derivatives.
科学的研究の応用
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the intrinsic and extrinsic apoptotic pathways.
類似化合物との比較
Similar Compounds
6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: This compound is unique due to the presence of both methoxybenzyl and methoxyphenyl groups attached to the chromen-2-one core.
4-methoxybenzyl chloride: A precursor in the synthesis of the target compound, used for the formation of the intermediate 4-methoxybenzyl ether.
4-methoxyphenylboronic acid: Another precursor used in the coupling reaction to form the target compound.
4-methyl-2H-chromen-2-one: The chromen-2-one core structure that forms the basis of the target compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxybenzyl and methoxyphenyl groups enhances its chemical reactivity and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C25H22O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-4-8-19(27-2)9-5-17)12-13-23(22)30-25(26)24(16)18-6-10-20(28-3)11-7-18/h4-14H,15H2,1-3H3 |
InChIキー |
XHZDKJVUOJVTNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260465.png)
![N-(2,6-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260470.png)
![N-(4-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260475.png)
![2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
![ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260487.png)

![N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260499.png)
![4-(2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B11260510.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B11260515.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260518.png)




